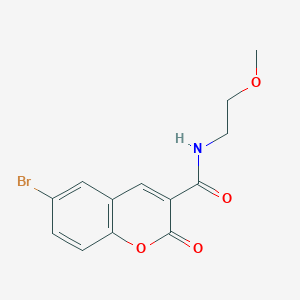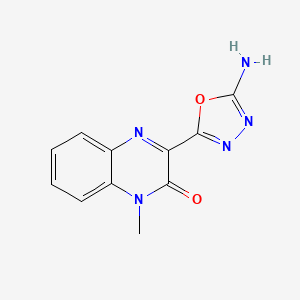![molecular formula C20H21BrClN3O3S B4615919 5-bromo-2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4615919.png)
5-bromo-2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions. For example, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized and characterized using various techniques like IR, Hand C-NMR, mass spectrometry, and elemental analysis (Saeed et al., 2010). Another study focused on the preparation and characterization of different forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, highlighting the significance of X-ray powder diffractometry and thermal analysis in understanding the synthesis process (Yanagi et al., 2000).
Molecular Structure Analysis
The crystal structure of similar compounds provides insights into the molecular structure. The study by Saeed et al. (2010) detailed the crystal structure of a related compound, determining its crystallization in the monoclinic space group and the presence of a strong intramolecular hydrogen bond (Saeed et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be intricate. For instance, the process for synthesizing 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic inhibitors, involves steps like nitration, hydrolysis, and bromination, highlighting the complex nature of the chemical reactions involved (Zhang et al., 2022).
Physical Properties Analysis
The physical properties of these compounds can be analyzed through various methods. Yanagi et al. (2000) used X-ray powder diffractometry and thermal analysis to characterize different crystalline forms, providing valuable information on their physical properties (Yanagi et al., 2000).
Chemical Properties Analysis
Understanding the chemical properties of such compounds requires detailed analysis. The study by Saeed et al. (2010) on the related compound, for example, included spectroscopic characterization and mass spectrometry, which are essential for determining chemical properties (Saeed et al., 2010).
Aplicaciones Científicas De Investigación
Design and Synthesis for Receptor Agonism
Compounds similar to 5-bromo-2-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide have been designed and synthesized for their potential agonist activity on specific receptors, such as the serotonin 4 (5-HT(4)) receptor. These compounds, including benzamide derivatives, are evaluated for their ability to contract the isolated guinea-pig ascending colon, indicating their potential application in gastrointestinal motility disorders. However, challenges such as low oral bioavailability due to poor intestinal absorption have been noted, leading to modifications in the compound structure to improve pharmacological profiles (Sonda et al., 2003).
Anticonvulsant Activity Exploration
Benzamides containing specific moieties, such as N,N,2-trimethyl-1,2-propane diamine, have been synthesized and evaluated for anticonvulsant activity. Certain analogues of these compounds have shown potency either equivalent to or greater than established anticonvulsant drugs like phenytoin, indicating their potential application in the treatment of seizure disorders (Mussoi et al., 1996).
Functionalization for Diverse Applications
The regioselective functionalization of similar compounds, such as bacteriochlorins, highlights the versatility of brominated compounds in synthetic chemistry. These reactions enable the introduction of various functional groups at specific sites, allowing for the tailored synthesis of compounds for diverse applications, including photodynamic therapy and molecular imaging (Fan et al., 2007).
Fluorescent and Colorimetric Probes
The development of fluorescent and colorimetric probes based on benzothiazole derivatives, which share structural similarities with the compound , demonstrates the potential of such compounds in analytical chemistry and biological imaging. These probes can be designed for pH sensing, offering high solubility in water and significant changes in color and fluorescence at neutral pH, useful for real-time pH monitoring in various environments (Diana et al., 2020).
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrClN3O3S/c1-3-4-5-18(26)24-16-9-7-13(11-17(16)28-2)23-20(29)25-19(27)14-10-12(21)6-8-15(14)22/h6-11H,3-5H2,1-2H3,(H,24,26)(H2,23,25,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDUHXUNCYPIDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4615845.png)
![2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615852.png)

![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)

![methyl 3-chloro-6-[({2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4615874.png)
![ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4615892.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4615897.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4615902.png)
![N-[3-(methylthio)phenyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B4615908.png)
![6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4615910.png)
![2-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4615915.png)